molecular formula C3H2Cl2F4Si B13820426 CID 21114836

CID 21114836

Cat. No.: B13820426
M. Wt: 213.03 g/mol
InChI Key: OMXPPQUJVKDHQS-UHFFFAOYSA-N
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Description

Its molecular formula, exact mass, and spectral data (e.g., collision cross-section, CCS) would typically be characterized using techniques like GC-MS, LC-ESI-MS, or collision-induced dissociation (CID) mass spectrometry .

Properties

Molecular Formula

C3H2Cl2F4Si

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C3H2Cl2F4Si/c4-2(5)10-3(8,9)1(6)7/h1-2H

InChI Key

OMXPPQUJVKDHQS-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)[Si]C(Cl)Cl)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 21114836” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and reacted to form the desired compound .

Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 21114836” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The reactions involving compound “this compound” often use specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride. Substitution reactions may use halogenating agents or nucleophiles .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Compound “CID 21114836” has a wide range of scientific research applications. It is used in:

Mechanism of Action

The mechanism of action of compound “CID 21114836” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

CID 21114836 can be compared to structurally related compounds, such as oscillatoxin derivatives () and boronic acid analogs (). Key comparison parameters include:

Parameter This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) (3-Bromo-5-chlorophenyl)boronic acid
Molecular Formula Not available C32H44O8 C33H46O8 C6H5BBrClO2
Molecular Weight Not available 580.7 g/mol 594.7 g/mol 235.27 g/mol
Key Functional Groups Hypothesized: ester/lactone rings Lactone, methyl ester Methylated lactone Boronic acid, halogen substituents
Biological Activity Unknown Cytotoxic, marine toxin Modified cytotoxicity Suzuki coupling reagent
Analytical Methods CID-MS NMR, HRMS NMR, HRMS X-ray crystallography, LC-MS

Spectral and Physicochemical Properties

While direct data for this compound is lacking, comparisons can be inferred:

  • Mass Spectrometry: Similar to ginsenosides (), this compound’s fragmentation patterns under CID-MS could differentiate isomers or confirm structural motifs.
  • Solubility and LogP : Boronic acid analogs () show moderate solubility (0.24 mg/mL) and logP values (~2.15), suggesting this compound may require similar formulation strategies for bioavailability.

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